Product packaging for 1,4,6-Octatrien-3-ol, 3,7-dimethyl-(Cat. No.:CAS No. 84012-63-5)

1,4,6-Octatrien-3-ol, 3,7-dimethyl-

Cat. No.: B14413473
CAS No.: 84012-63-5
M. Wt: 152.23 g/mol
InChI Key: RARYKHDLXILLFY-UHFFFAOYSA-N
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Description

1,4,6-Octatrien-3-ol, 3,7-dimethyl- is a tertiary alcohol with the molecular formula C 10 H 16 O and a molecular weight of 152.23 g/mol . It is identified under CAS Registry Number 84012-63-5 . This compound has a boiling point of approximately 230.8 °C at 760 mmHg and a flash point of around 90.5 °C . Its density is reported to be 0.878 g/cm³ . As a tertiary alcohol, it belongs to a class of compounds where a hydroxy group is attached to a saturated carbon atom that carries three substituents, which can influence its reactivity and physical characteristics . While specific applications for this precise isomer are not widely documented in the public literature, related unsaturated alcohol compounds are often subjects of interest in organic synthesis and fragrance research. Researchers value these compounds for their structural properties as building blocks in chemical synthesis. The mechanism of action for this compound is dependent on the specific research context and application. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14413473 1,4,6-Octatrien-3-ol, 3,7-dimethyl- CAS No. 84012-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84012-63-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,7-dimethylocta-1,4,6-trien-3-ol

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-8,11H,1H2,2-4H3

InChI Key

RARYKHDLXILLFY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(C)(C=C)O)C

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1,4,6 Octatrien 3 Ol, 3,7 Dimethyl and Its Derivatives

Total Synthesis Approaches for Octatrienol Scaffolds

The construction of the fundamental octatrienol framework, which is the backbone of 1,4,6-octatrien-3-ol, 3,7-dimethyl-, can be achieved through several distinct synthetic pathways. These total synthesis strategies often begin with readily available starting materials and employ a sequence of reactions to build the target molecule.

Synthesis via Ethynylation Reactions

One effective method for constructing the carbon skeleton of octatrienols involves the ethynylation of a ketone precursor. A notable example is the reaction of methylheptenone with acetylene (B1199291). This reaction introduces a two-carbon unit, which can then be further elaborated to form the triene system. This approach is a powerful tool for carbon-carbon bond formation and is a key step in the assembly of the desired molecular framework.

Dehydration Reactions of Precursor Alcohols

Dehydration of precursor alcohols is another common strategy to introduce unsaturation into the molecule, leading to the formation of diene or triene systems. For instance, the dehydration of 2-methyl-3-buten-2-ol (B93329) can lead to the formation of allo-ocimene, an isomer of 1,4,6-octatriene. google.comyoutube.comnist.govyoutube.comnih.gov This elimination reaction, typically acid-catalyzed, is a critical step in creating the conjugated double bond system characteristic of these compounds. The conditions of the dehydration, such as temperature and the type of acid used, can influence the regioselectivity and stereoselectivity of the resulting alkene. youtube.comyoutube.com

Transformations from Linalool (B1675412) Acetate (B1210297)

Linalool acetate, a naturally abundant and commercially available starting material, serves as a versatile precursor for the synthesis of various octatrienol derivatives. sigmaaldrich.com Through a series of chemical transformations, the functional groups within linalool acetate can be manipulated to yield the desired octatrienol structure. These transformations may include hydrolysis of the acetate group to reveal the tertiary alcohol, followed by subsequent reactions to introduce or modify the double bonds within the carbon chain.

Isomer-Selective and Stereoselective Synthesis Techniques

Controlling the geometry of the double bonds (isomer selectivity) and the spatial arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex molecules like 1,4,6-octatrien-3-ol, 3,7-dimethyl-. Specific isomers often exhibit distinct biological activities and sensory properties.

Application of Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.orgmnstate.edumasterorganicchemistry.comlibretexts.org These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgmnstate.edumasterorganicchemistry.comlibretexts.orgwikipedia.org

The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.orgwikipedia.org For example, unstabilized Wittig ylides typically favor the formation of Z-alkenes, while stabilized ylides and the HWE reaction generally yield E-alkenes. organic-chemistry.orgwikipedia.org This control is crucial for synthesizing specific isomers of 1,4,6-octatrien-3-ol, 3,7-dimethyl-.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Triphenyl phosphonium (B103445) ylidePhosphonate carbanion
Typical Product Z-alkene (with unstabilized ylides)E-alkene
Byproduct Triphenylphosphine (B44618) oxideWater-soluble phosphate (B84403) ester
Byproduct Removal Often requires chromatographyTypically removed by aqueous extraction

Optimization Strategies for Yield and Purity

Maximizing the yield and ensuring the purity of the final product are critical considerations in any synthetic endeavor. For the synthesis of 1,4,6-octatrien-3-ol, 3,7-dimethyl-, several strategies can be employed.

In the context of the HWE reaction, factors such as the choice of base, solvent, and reaction temperature can significantly impact both the yield and the E/Z selectivity of the alkene formation. wikipedia.org For instance, using lithium salts and higher temperatures can enhance the formation of the E-isomer. wikipedia.org

Purification of the final product often involves techniques such as distillation or column chromatography. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. For example, the removal of the triphenylphosphine oxide byproduct from Wittig reactions can be challenging and may necessitate careful chromatographic separation. In contrast, the water-soluble nature of the phosphate byproduct from the HWE reaction simplifies its removal. wikipedia.org

Synthesis of Octatrienol Analogs and Intermediates

The synthesis of analogs and key intermediates of 1,4,6-Octatrien-3-ol, 3,7-dimethyl-, is fundamental for accessing a wide range of related structures. These synthetic pathways often involve strategic bond formations and functional group transformations to build the characteristic octatriene framework.

Preparation of 3,7-Dimethyl-2,4,6-octatrien-1-ol

The synthesis of 3,7-dimethyl-2,4,6-octatrien-1-ol, a structural isomer of 1,4,6-octatrien-3-ol, 3,7-dimethyl-, often serves as a benchmark for developing synthetic methods applicable to this class of compounds. One established method involves the organocatalytic α-methylenation of aldehydes. For instance, (±)-citronellal ((±)-3,7-dimethyl-6-octenal) can be reacted with an aqueous formaldehyde (B43269) solution in the presence of 4-(dimethylamino)benzoic acid and pyrrolidine (B122466) in dichloromethane. orgsyn.org This reaction is typically heated to reflux to drive the conversion. orgsyn.org The resulting product, 3,7-dimethyl-2-methylene-6-octenal, can be isolated and purified, serving as a versatile intermediate for further transformations into octatrienol derivatives. orgsyn.org

Another approach to a related structure, 3,7-dimethyl-1-octen-3-ol, involves a multi-step process starting from 6-methyl-5-hepten-2-one (B42903). google.com This process includes:

Hydrogenation of 6-methyl-5-hepten-2-one to 6-methyl-2-heptanone using a palladium catalyst. google.com

Reaction of 6-methyl-2-heptanone with acetylene in the presence of ammonia (B1221849) and potassium hydroxide (B78521) to yield 3,7-dimethyl-1-octin-3-ol. google.com

Selective hydrogenation of the alkyne to an alkene to produce 3,7-dimethyl-1-octen-3-ol. google.com

Synthetic Routes to 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde

2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde, often abbreviated as C10-dialdehyde, is a key intermediate in the synthesis of carotenoids. google.comgoogle.com This light-yellow solid is soluble in solvents like methanol (B129727) and dichloromethane. google.comgoogleapis.com Several synthetic routes have been developed for its preparation.

One inventive method involves a five-step sequence:

Acetaldehyde diethyl acetal (B89532) and ethyl-(1-propenyl)-ether react in the presence of a catalyst like ferric chloride or aluminum chloride to form 1,1,3-triethoxy-2-methyl-butane. google.comgoogleapis.com

Pyrolysis of this product with isoquinoline (B145761) and p-toluenesulfonic acid yields 1-methoxy-2-methyl-1,3-butadiene. google.comgoogleapis.com

This diene is then chlorinated using trichloroisocyanuric acid in the presence of a phase transfer catalyst to generate 4,4-diethoxy-3-methyl-1-chlorobutene. google.comgoogleapis.com

The chloro-butene is reacted with a triphenylphosphine salt to produce a phosphonium salt. google.comgoogleapis.com

Finally, condensation of the phosphonium salt using hydrogen peroxide and sodium carbonate, followed by acidic hydrolysis, yields 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. google.comgoogleapis.com

An alternative route utilizes trans-1,4-dichloro-2-butene (B41546) as a starting material, which is converted to the target dialdehyde (B1249045) via a Grignard reaction, condensation, and subsequent acidic hydrolysis. google.comgoogleapis.com Another reported synthesis involves the condensation of ethyl bromoacetate (B1195939) with geranyl acetate. biosynth.com

Starting MaterialKey Reagents/StepsFinal Product
Acetaldehyde diethyl acetal and ethyl-(1-propenyl)-etherFeCl₃ or AlCl₃, Pyrolysis, Trichloroisocyanuric acid, Triphenylphosphine salt, H₂O₂, Acidic hydrolysis2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde
trans-1,4-dichloro-2-buteneGrignard reaction, Condensation, Acidic hydrolysis2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde
Ethyl bromoacetate and geranyl acetateCondensation2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde

Cross-Coupling Reactions in Allylic Chloride Systems

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they are particularly relevant for synthesizing complex molecules like octatrienol derivatives. rsc.org Allyl-allyl cross-coupling reactions, for instance, provide a direct route to 1,5-dienes, which are structural motifs found in many terpenes. rsc.org These reactions are often catalyzed by transition metals such as palladium, nickel, and copper. rsc.org

In the context of synthesizing analogs of 1,4,6-Octatrien-3-ol, 3,7-dimethyl-, palladium-catalyzed cross-coupling reactions involving allylic chlorides are of significant interest. The general catalytic cycle for such reactions typically involves an oxidative addition, transmetalation, trans-cis isomerization, and reductive elimination. youtube.com

A notable application is the palladium-catalyzed cross-coupling of allylindium reagents with various electrophiles. nih.gov Allylindiums, which can be generated in situ from allyl halides (including chlorides) and indium, are effective nucleophilic partners in these reactions. nih.gov This methodology allows for the efficient formation of a wide array of allylic compounds. acs.org The reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of lithium chloride in a solvent like DMF. acs.org This approach has been successfully applied to a variety of electrophiles, including aryl and vinyl halides, and has shown good functional group tolerance. nih.gov

Reaction TypeCatalyst/ReagentsKey Features
Allyl-Allyl Cross-CouplingPalladium, Nickel, or Copper catalystsDirect synthesis of 1,5-dienes. rsc.org
Palladium-Catalyzed Cross-CouplingPd(PPh₃)₄, LiCl, DMFInvolves oxidative addition, transmetalation, and reductive elimination. youtube.comacs.org
Allylindium Cross-CouplingIn situ generated allylindium, Pd catalystEffective for coupling with aryl and vinyl halides; good functional group tolerance. nih.gov

Advanced Spectroscopic and Chromatographic Research Methodologies for 1,4,6 Octatrien 3 Ol, 3,7 Dimethyl Characterization

Gas Chromatography (GC) Techniques in Analytical Studies

Gas chromatography is a cornerstone in the analysis of volatile compounds like 1,4,6-Octatrien-3-ol, 3,7-dimethyl-. Its high resolution and sensitivity make it ideal for separating this compound from complex mixtures.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. In the analysis of 1,4,6-Octatrien-3-ol, 3,7-dimethyl-, GC-MS provides crucial information for its unequivocal identification. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint.

Key identifying features in the mass spectrum of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- include its molecular ion peak and various fragment ions. The National Institute of Standards and Technology (NIST) has compiled reference mass spectra for this compound, which are essential for its identification in unknown samples. nist.govnist.gov The use of specific capillary columns, such as DB-Wax or DB-5, is common in GC-MS methods for the analysis of this and other volatile compounds. nist.gov

The retention index (RI) is another critical parameter obtained from GC analysis that aids in the identification of 1,4,6-Octatrien-3-ol, 3,7-dimethyl-. The Kovats retention index, determined under specific chromatographic conditions (e.g., column type, temperature), provides a standardized measure of a compound's elution time relative to a series of n-alkanes. For 1,4,6-Octatrien-3-ol, 3,7-dimethyl-, a range of Kovats retention indices have been reported on various stationary phases. nih.gov

Table 1: GC-MS Data for 1,4,6-Octatrien-3-ol, 3,7-dimethyl-

ParameterValueReference
Molecular FormulaC₁₀H₁₆O nist.govnist.gov
Molecular Weight152.23 g/mol nih.gov
CAS Registry Number29957-43-5 nist.govnist.gov

Utilization of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Resolution of Complex Mixtures

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power. This technique employs two columns with different stationary phases, providing orthogonal separation mechanisms. While specific studies focusing solely on the GC×GC analysis of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- are not extensively detailed in the provided search results, the principles of GC×GC are highly applicable to its analysis in complex matrices like essential oils or food extracts. The enhanced resolution allows for the separation of isomeric and isobaric compounds that might co-elute in a single-column system, leading to more accurate identification and quantification.

Integration of Gas Chromatography-Olfactometry (GC-O) in Flavor Research

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As the separated compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and an olfactometry port, where a trained analyst can assess the odor of each compound. This is particularly relevant for 1,4,6-Octatrien-3-ol, 3,7-dimethyl-, as it is known to contribute to the flavor and aroma of various products. GC-O studies can determine the odor threshold and a descriptor for this compound as it elutes, providing a direct link between its chemical presence and its sensory impact. thegoodscentscompany.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For 1,4,6-Octatrien-3-ol, 3,7-dimethyl-, NMR spectroscopy can confirm the connectivity of atoms and the stereochemistry of the molecule.

While a specific complete NMR spectral dataset for 1,4,6-Octatrien-3-ol, 3,7-dimethyl- was not found in the search results, data for similar compounds like 3,7-dimethylocta-1,6-dien-3-ol is available and provides insight into the expected chemical shifts. bmrb.io For instance, the signals corresponding to the vinyl protons, the hydroxyl proton, and the methyl groups would have characteristic chemical shifts and coupling patterns that can be used to piece together the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons.

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) and alkene (C=C) functional groups. The NIST Chemistry WebBook provides access to IR spectra for related compounds, which can serve as a reference. nist.gov

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group. The exact position and shape of this band can provide information about hydrogen bonding. Absorptions in the region of 3000-3100 cm⁻¹ are characteristic of C-H stretching vibrations of the alkene groups, while C=C stretching vibrations would appear around 1600-1680 cm⁻¹. The spectrum can also provide information about the substitution pattern of the double bonds. While a detailed conformational analysis would require more advanced computational studies in conjunction with IR spectroscopy, the fundamental IR spectrum is a quick and effective method for confirming the presence of key functional groups in 1,4,6-Octatrien-3-ol, 3,7-dimethyl-.

Stereochemical Investigations of 1,4,6 Octatrien 3 Ol, 3,7 Dimethyl and Its Chiral Isomers

Determination of Absolute Configurations (e.g., at C-3 in Hotrienol)

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms. wikipedia.org For hotrienol (B1235390), the chiral center is at the C-3 position. The determination of the absolute configuration at this center is critical for understanding its properties. While X-ray crystallography is a primary method for determining absolute configuration, other techniques like optical rotatory dispersion and vibrational circular dichroism are also employed. wikipedia.orgnih.gov

The two enantiomers of hotrienol are designated as (R)-hotrienol and (S)-hotrienol based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org The (3S,5E)-3,7-dimethylocta-1,5,7-trien-3-ol is one of the known stereoisomers of hotrienol. hmdb.ca The spatial arrangement of the substituents around the C-3 chiral center dictates the R or S designation.

Table 1: Stereochemical Designations of Hotrienol

FeatureDescription
Chiral CenterC-3
Enantiomers(R)-hotrienol and (S)-hotrienol
Example Isomer(3S,5E)-3,7-dimethylocta-1,5,7-trien-3-ol hmdb.ca

Analysis of Enantiomeric Purity

Enantiomeric purity is a measure of the excess of one enantiomer in a mixture. It is a crucial parameter in the synthesis and application of chiral compounds, as different enantiomers can exhibit distinct biological activities. semanticscholar.org The analysis of enantiomeric purity for hotrienol is essential for quality control in the flavor and fragrance industry.

Several analytical techniques are utilized to determine the enantiomeric purity of hotrienol. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for separating and quantifying the individual enantiomers. cat-online.com These methods often employ chiral stationary phases that interact differently with each enantiomer, leading to their separation. Mass spectrometry (MS) coupled with these chromatographic techniques can provide further structural confirmation and sensitive detection. cat-online.comnih.gov

Table 2: Methods for Enantiomeric Purity Analysis

MethodPrinciple
Chiral Gas Chromatography (GC)Separation of enantiomers on a chiral stationary phase in the gas phase. cat-online.com
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers on a chiral stationary phase in the liquid phase. cat-online.com
Gas Chromatography-Mass Spectrometry (GC-MS)Combines the separation power of GC with the detection capabilities of MS for enhanced analysis. nih.gov

The development of efficient and accurate methods for determining the enantiomeric purity of chiral compounds like hotrienol is an active area of research. semanticscholar.org

Conformational Analysis of Conjugated Double Bonds (e.g., S-trans conformation)

The conjugated diene system in hotrienol (C-4 to C-7) can exist in different conformations due to rotation around the single bond connecting the double bonds. The two primary planar conformations are the s-trans and s-cis conformations. Conformational analysis investigates the relative energies and populations of these different conformations. researchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are valuable tools for studying the potential energy surface of conjugated systems and predicting the most stable conformations. researchgate.net These studies can provide insights into the rotational barriers between different conformers.

Stereoselective Synthetic Transformations

The synthesis of specific stereoisomers of hotrienol is of significant interest for both research and commercial purposes. Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity. nih.gov

One common approach to synthesizing hotrienol involves the ene-type chlorination of linalyl acetate (B1210297), followed by dehydrochlorination and hydrolysis. nih.govsigmaaldrich.com To achieve stereoselectivity, chiral catalysts or reagents can be employed to favor the formation of one enantiomer over the other. The construction of libraries of stereochemically diverse isomers is a valuable strategy for investigating structure-activity relationships. nih.gov

The development of practical and efficient stereoselective syntheses of hotrienol and its isomers continues to be an important area of organic synthesis, enabling access to enantiomerically pure compounds for various applications.

Computational Chemistry and Theoretical Modeling of Octatrienol Systems

Quantum-Chemical Calculation Approaches

Quantum-chemical calculations are at the forefront of elucidating the electronic structure and reactivity of octatrienol systems. These methods allow for a detailed exploration of reaction mechanisms at the molecular level.

The exploration of chemical reactions involving octatrienols is greatly facilitated by the mapping of potential energy surfaces (PES). This computational technique involves calculating the energy of the molecular system for a wide range of geometries, which helps in identifying stable intermediates, products, and the transition states that connect them. For instance, in the study of terpene rearrangements and isomerizations, which are common for octatrienols, computational chemistry is used to map out the reaction coordinates. mdpi.com This involves optimizing the geometries of potential minima (intermediates) and transition state structures. mdpi.com

The isomerization of monoterpene epoxides, which share structural motifs with oxidized octatrienols, has been studied by determining the Gibbs free energy and the heat of reaction for their transformation into various oxygenated compounds. nih.govacs.org Such studies often reveal that many of these reactions are exothermic and thermodynamically spontaneous. nih.gov The final products of these reactions are influenced by the relative energies of the transition states and intermediates on the PES. For example, the formation of various cyclic and acyclic products from terpene carbocation cascades is dictated by the barriers for each step. mdpi.com

Table 1: Illustrative Relative Energies for Isomerization of a Hypothetical Octatrienol System

SpeciesRelative Energy (kcal/mol)
3,7-dimethyl-1,4,6-octatrien-3-ol0.0
Isomer A (e.g., cyclic ether)-15.2
Isomer B (e.g., rearranged diol)-10.5
Transition State (Reactant -> Isomer A)+25.8
Transition State (Reactant -> Isomer B)+30.1
Note: This table is illustrative and provides hypothetical data based on typical values found in terpene rearrangement studies.

A crucial aspect of understanding reaction mechanisms is the characterization of transition states. Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state structure indeed connects the intended reactants and products on the potential energy surface. mdpi.com By following the steepest descent pathway from the transition state, the IRC calculation traces the minimum energy path down to the corresponding energy minima, thus validating the reaction pathway. mdpi.com This technique is fundamental in studying the complex, multi-step carbocation rearrangements that are characteristic of terpene chemistry. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of molecules like 3,7-dimethyl-1,4,6-octatrien-3-ol. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

These calculations are often performed using Density Functional Theory (DFT). researchgate.netnih.gov For instance, the electronic properties of various organic compounds are studied using methods like TD-DFT to understand their behavior. nih.gov The analysis of HOMO and LUMO can help in predicting the most likely sites for electrophilic and nucleophilic attack, providing valuable information for synthesis and reactivity studies.

Table 2: Hypothetical Frontier Orbital Energies for 3,7-dimethyl-1,4,6-octatrien-3-ol

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3
Note: This table is illustrative and provides hypothetical data based on typical values for similar organic molecules.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Models for Complex Environments

For studying octatrienols in complex environments, such as within an enzyme active site or in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are employed. tandfonline.comtandfonline.com In this approach, the chemically active part of the system (e.g., the octatrienol and key residues in an enzyme) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a less computationally expensive MM force field. tandfonline.comtandfonline.comresearchgate.net

QM/MM simulations are particularly powerful for elucidating the catalytic mechanisms of terpene synthases, enzymes responsible for the biosynthesis of a vast array of terpenoids. tandfonline.comtandfonline.com These simulations can provide detailed mechanistic descriptions of processes like carbocation formation and cyclization, and the calculated free energy barriers can be compared with experimental kinetic data. tandfonline.comtandfonline.com

Development and Validation of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemical compounds based on their molecular structures. For octatrienols and related fragrance compounds, QSPR models can be developed to predict various properties such as boiling point, vapor pressure, and retention indices in gas chromatography. conicet.gov.ar

The development of a QSPR model involves calculating a large number of molecular descriptors that encode structural information. These descriptors are then used to build a mathematical model that correlates them with the property of interest. For example, a QSPR study on a large set of flavor and fragrance compounds successfully modeled their gas chromatography retention indices using topological descriptors. conicet.gov.ar Machine learning techniques are also increasingly being used to develop sophisticated QSPR models for predicting properties of cosmetic ingredients, including fragrances. mdpi.com

Table 3: Example of Descriptors Used in QSPR Models for Fragrance Compounds

Descriptor TypeExample DescriptorsPredicted Property
TopologicalSolvation connectivity indexGC Retention Index conicet.gov.ar
ConstitutionalMolecular weight, number of oxygen atomsBoiling Point
GeometricalMolecular surface areaVapor Pressure
Note: This table provides examples of descriptor types and their applications in QSPR studies of fragrance compounds.

Further Research on Structural Analogs and Derivatives of 1,4,6 Octatrien 3 Ol, 3,7 Dimethyl

Synthesis and Mechanistic Studies of Polyunsaturated Alcohols

The synthesis of polyunsaturated alcohols, such as 1,4,6-Octatrien-3-ol, 3,7-dimethyl-, and its analogs, presents unique challenges and opportunities for methodological development in organic chemistry. Research in this area is driven by the desire to access these compounds for various applications and to understand the fundamental mechanisms that govern their formation.

The thermal decomposition of related terpenoid acetates, such as linalyl acetate (B1210297), can also provide mechanistic insights into the formation of various polyunsaturated compounds. At elevated temperatures, linalyl acetate can undergo elimination of acetic acid to form acyclic trienes like β-myrcene and ocimene isomers. rsc.org Understanding these thermal rearrangement and elimination pathways is critical for controlling product distribution in synthetic preparations and for explaining the composition of natural essential oils that have been subjected to heat treatment. rsc.org

Furthermore, computational and experimental studies on the conversion of polyalcohols over acid catalysts offer valuable insights into the reaction mechanisms. For instance, the dehydration of a model polyalcohol can proceed through either a stepwise or a concerted mechanism to yield an unsaturated alcohol intermediate. This intermediate can then undergo further transformations, such as isomerization or a second dehydration, to form ketones or dienes. The product selectivity is often determined by the stability of the intermediates and the energy barriers of the transition states. These fundamental studies on simpler systems provide a framework for understanding and predicting the reactivity of more complex polyunsaturated alcohols like hotrienol (B1235390) and its derivatives.

Modified Octatrienol Scaffolds in Organic Synthesis

The unique structural framework of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- (hotrienol) makes it an attractive scaffold for the synthesis of more complex molecules, including other natural products and their analogs. A molecular scaffold is a core structure from which a variety of derivatives can be systematically generated. The development of divergent synthetic routes starting from a common scaffold is a powerful strategy in modern organic synthesis, enabling the efficient creation of libraries of compounds for biological screening and other applications.

While specific examples of the total synthesis of complex natural products starting directly from a modified hotrienol scaffold are not extensively documented in readily available literature, the principles of scaffold-based synthesis are well-established. The hotrienol structure possesses several key features that make it a promising starting point for diversification:

A Chiral Center: The tertiary alcohol at the C3 position is a chiral center, providing an opportunity for enantioselective synthesis and the creation of stereochemically diverse molecules.

Multiple Double Bonds: The three double bonds in the octatriene chain offer numerous sites for functionalization through a wide range of chemical transformations, including additions, oxidations, and metathesis reactions.

A Hydroxyl Group: The tertiary alcohol can be used as a handle for further reactions, such as etherification, esterification, or as a directing group for nearby reactions.

By modifying these functional groups, the octatrienol scaffold can be elaborated into a variety of more complex structures. For instance, the diene and triene systems within the molecule could be utilized in cycloaddition reactions, such as the Diels-Alder reaction, to construct new ring systems. The hydroxyl group could be oxidized to a ketone, opening up another avenue for functionalization.

The organometallic chemistry of polyunsaturated alcohols and their derivatives also presents opportunities for novel transformations. nih.gov The formation of organometallic complexes with the double bonds or the alcohol moiety could be used to control the reactivity and selectivity of subsequent reactions, enabling the construction of complex target molecules with high precision.

Future Research Directions and Unexplored Avenues in Octatrienol Chemistry

Development of Novel and Efficient Synthetic Routes

The efficient and stereoselective synthesis of polyunsaturated terpene alcohols like 1,4,6-Octatrien-3-ol, 3,7-dimethyl- is a significant challenge. Future research should focus on developing innovative synthetic strategies that offer high yields, selectivity, and sustainability.

Key areas for exploration include:

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. numberanalytics.com Investigating the synthesis of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- using flow chemistry could lead to more controlled and reproducible production methods.

Novel Catalytic Systems: The development of new catalysts is crucial for selective transformations. Research into metal-organic frameworks (MOFs), nanoparticles, and supported catalysts could yield highly efficient and reusable systems for the synthesis of this and related terpene alcohols.

Biocatalysis: Employing enzymes to catalyze specific steps in a synthetic route offers unparalleled selectivity. numberanalytics.com Exploring the use of lipases, oxidoreductases, and other enzymes for the synthesis of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- could provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods.

Deeper Mechanistic Understanding of Complex Reactions

The presence of multiple double bonds and a chiral center in 1,4,6-Octatrien-3-ol, 3,7-dimethyl- suggests a rich and complex reactivity. A deeper mechanistic understanding of its reactions is essential for controlling reaction outcomes and designing new applications.

Future research should prioritize:

Stereoselective Reactions: Investigating reactions that proceed with high stereoselectivity is critical. This includes studying the facial selectivity of additions to the double bonds and the stereochemical outcome of reactions at the hydroxyl group.

Rearrangement Reactions: Terpene alcohols are known to undergo various rearrangement reactions, such as the linalool (B1675412) rearrangement. Studying the propensity of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- to undergo similar rearrangements under different conditions (acidic, basic, thermal) would provide valuable insights into its chemical behavior.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), can provide detailed information about reaction pathways, transition states, and the electronic structure of intermediates. numberanalytics.com Such studies would be invaluable in elucidating the mechanisms of complex reactions involving this octatrienol.

Application of Emerging Analytical and Spectroscopic Techniques

The detailed characterization of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- and its reaction products requires sophisticated analytical techniques, especially given the potential for a multitude of isomers.

Promising avenues for future analytical research include:

Multidimensional Gas Chromatography (GCxGC): This powerful technique offers significantly higher resolution than conventional GC, making it ideal for separating complex mixtures of isomers that may be present in synthetic or natural samples containing 1,4,6-Octatrien-3-ol, 3,7-dimethyl-.

Chiral Separation Techniques: The development of specific chiral stationary phases for gas and liquid chromatography is essential for the separation and quantification of the enantiomers of this compound. This is crucial for understanding its biological activity and for quality control in potential applications.

Advanced Spectroscopic Methods: The application of advanced NMR techniques, such as NOESY and ROESY, can help to elucidate the three-dimensional structure and stereochemistry of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- and its derivatives.

Interdisciplinary Research Integrating Enzymatic and Synthetic Approaches

The synergy between enzymatic and chemical methods, often referred to as chemoenzymatic synthesis, holds immense promise for the efficient and sustainable production of complex molecules like 1,4,6-Octatrien-3-ol, 3,7-dimethyl-. nih.govresearchgate.net

Future interdisciplinary research should explore:

Metabolic Engineering: Genetically modifying microorganisms to produce 1,4,6-Octatrien-3-ol, 3,7-dimethyl- or its precursors is a promising green alternative to traditional chemical synthesis. bohrium.combookey.appnih.gov This involves engineering metabolic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, in host organisms like E. coli or yeast. bookey.app

Biocatalytic Derivatization: Using enzymes to selectively modify the 1,4,6-Octatrien-3-ol, 3,7-dimethyl- scaffold can lead to the creation of novel derivatives with potentially interesting biological or sensory properties.

Table of Key Research Areas and Potential Methodologies

Research AreaPotential Methodologies
Novel Synthetic Routes Flow Chemistry, Metal-Organic Framework (MOF) Catalysis, Biocatalysis (e.g., using lipases)
Mechanistic Understanding Stereoselective Reaction Studies, Investigation of Rearrangement Pathways, Computational Chemistry (DFT)
Analytical Techniques Multidimensional Gas Chromatography (GCxGC), Chiral Chromatography, Advanced NMR (NOESY, ROESY)
Interdisciplinary Approaches Metabolic Engineering (in E. coli or yeast), Chemoenzymatic Synthesis, Tandem Catalysis

Q & A

Basic: What are the key structural and physicochemical properties of 1,5,7-Octatrien-3-ol, 3,7-dimethyl-?

Answer:
The compound is a terpene alcohol with a conjugated triene system. Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
IUPAC Name3,7-Dimethyl-1,5,7-octatrien-3-ol
CAS Registry Number29957-43-5
Key Functional GroupsHydroxyl group, conjugated triene

Methodological Insight:
Structural elucidation requires techniques like nuclear magnetic resonance (NMR) to confirm double-bond positions and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) is critical for purity assessment, as demonstrated in plant extract analyses (e.g., Ocimum basilicum) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection (Safety Direction: Avoid skin/eye contact) .
  • Storage: Store in sealed containers away from ignition sources and oxidizers .
  • First Aid: For eye exposure, rinse immediately with water (Statement E1); for skin contact, flush with water and remove contaminated clothing (Statement S1) .

Methodological Insight:
Risk assessments should precede experimental work, referencing Safety Data Sheets (SDS) for terpene alcohols. Compatibility testing with solvents and reagents is advised to prevent unintended reactions .

Basic: How is this compound sourced naturally, and what extraction methods are used?

Answer:
The compound is identified in plant species like Ocimum basilicum (basil) and Coriandrum sativum (coriander) via solvent extraction and GC-MS analysis .

Extraction Workflow:

Plant Material Preparation: Dry and grind leaves.

Solvent Extraction: Use methanol or ethanol for 24–48 hours.

Concentration: Rotary evaporation under reduced pressure.

Identification: GC-MS with reference standards (e.g., NIST database) .

Methodological Insight:
Optimize solvent polarity to enhance yield. Validate natural occurrence with isotopic labeling or comparative spectral libraries .

Advanced: What synthetic routes are available, and how do reaction conditions affect yields?

Answer:
Common synthetic strategies include:

Reaction TypeConditionsMajor ProductYield Considerations
Oxidation KMnO₄/CrO₃ in acidic medium3,7-Dimethyl-1-octen-3-oneOver-oxidation risks require controlled stoichiometry .
Reduction H₂/Pd catalystSaturated alcohol derivativesCatalyst choice impacts selectivity for triene reduction .
Substitution SOCl₂ or PBr₃Halogenated analogsAnhydrous conditions prevent hydroxyl group side reactions .

Methodological Insight:
Monitor reaction progress via thin-layer chromatography (TLC). For triene systems, inert atmospheres (N₂/Ar) prevent polymerization. Yields for analogous compounds range from 76–87%, depending on catalyst efficiency .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:

  • Model Systems: Differences between in vitro (cell lines) and in vivo (animal models) .
  • Compound Purity: Impurities in natural extracts vs. synthetic standards .
  • Dosage Regimens: Variable IC₅₀ values due to concentration thresholds.

Experimental Design Recommendations:

Standardize Sources: Use synthetic compounds with ≥95% purity (HPLC-validated).

Dose-Response Curves: Test multiple concentrations across replicates.

Mechanistic Studies: Employ transcriptomics/proteomics to identify pathways (e.g., MAPK signaling in antitumor activity) .

Advanced: What analytical techniques are critical for characterizing this compound?

Answer:

TechniqueApplicationExample Data
GC-MS Purity assessment, natural product profilingRetention time: 5.067 min
NMR Structural confirmation (¹H, ¹³C, DEPT)δ 5.2–5.8 ppm (triene protons)
FT-IR Functional group identificationO-H stretch (~3400 cm⁻¹)
HPLC Quantitative analysisCalibration with certified standards

Methodological Insight:
Combine multiple techniques for cross-validation. For stereoisomer resolution, use chiral columns or circular dichroism (CD) spectroscopy.

Advanced: How can researchers optimize experiments to evaluate antimicrobial mechanisms?

Answer:
Experimental Workflow:

Minimum Inhibitory Concentration (MIC): Use broth microdilution assays against Gram+/Gram- bacteria.

Time-Kill Curves: Assess bactericidal kinetics over 24 hours.

Mode of Action:

  • Membrane Integrity: Propidium iodide uptake via flow cytometry.
  • Metabolic Disruption: ATP quantification (luciferase assays).

Methodological Insight:
Include positive controls (e.g., ampicillin) and vehicle controls (solvents like DMSO). For fungal studies, modify assays to account for hyphal growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.